molecular formula C30H26N2OS B11089368 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole

2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole

Cat. No.: B11089368
M. Wt: 462.6 g/mol
InChI Key: YAIWRDJGOAWCGT-UHFFFAOYSA-N
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Description

2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole is a complex organic compound featuring an imidazole ring substituted with phenyl groups and a sulfanyl-ethyl linkage to a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole typically involves multi-step organic reactions. One common approach is:

    Formation of the Imidazole Core: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution Reactions: The phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl-Ethyl Linkage: This step involves the nucleophilic substitution of a halogenated ethyl sulfide with 4-methylphenol to form the desired sulfanyl-ethyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated reagents, Lewis acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its imidazole core, which is known for its biological activity. It could be explored for its antimicrobial, antifungal, and anticancer properties. The phenyl and sulfanyl groups may enhance its interaction with biological targets, increasing its efficacy.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions. The phenyl groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-imidazole: Lacks the sulfanyl-ethyl and methylphenoxy groups, making it less versatile in terms of chemical modifications.

    4,5-Diphenyl-1H-imidazole: Similar core structure but lacks the additional functional groups, limiting its applications.

    2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole: Similar structure but with a chlorine atom instead of a methyl group, which may alter its reactivity and biological activity.

Uniqueness

2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole is unique due to its combination of an imidazole core with phenyl, sulfanyl-ethyl, and methylphenoxy groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C30H26N2OS

Molecular Weight

462.6 g/mol

IUPAC Name

2-[2-(4-methylphenoxy)ethylsulfanyl]-1,4,5-triphenylimidazole

InChI

InChI=1S/C30H26N2OS/c1-23-17-19-27(20-18-23)33-21-22-34-30-31-28(24-11-5-2-6-12-24)29(25-13-7-3-8-14-25)32(30)26-15-9-4-10-16-26/h2-20H,21-22H2,1H3

InChI Key

YAIWRDJGOAWCGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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